![molecular formula C13H11N3O4S B2522513 N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898431-73-7](/img/structure/B2522513.png)
N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds as anticancer agents . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” would be expected to reflect these characteristics.
Scientific Research Applications
- Application : The furan-based amide compound you mentioned could be investigated for its potential as an analgesic, anti-inflammatory agent, or even as a candidate for Alzheimer’s disease treatment .
- Application : The compound 2,5-dimethyl-N-[(2-(benzyl)thio)ethyl]furan-3-carboxamide has demonstrated micromolar potency against the H5N1 virus . Further exploration of its antiviral properties could be valuable.
- Application : A series of 5-substituted 2-furfuramides were reported as potent blockers (IC50 < 10 nM) of the human Nav1.8 channel . Investigating the furan-based amide’s effects on ion channels could be relevant.
Medicinal Chemistry and Drug Development
Antiviral Activity
Voltage-Dependent Channel Blockers
Antioxidant and Antitumor Properties
Future Directions
The future directions for research on “N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could include further investigation into its potential applications, such as its use as an anticancer agent . Additionally, further studies could explore its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors can be involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Similar compounds have been found to affect a variety of pathways, often related to the biological activities mentioned above .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its targets and mode of action. Similar compounds have been found to have a range of effects, from inhibiting the growth of cancer cells to reducing inflammation .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-7-6-21-13-15-11(18)9(12(19)16(7)13)10(17)14-5-8-3-2-4-20-8/h2-4,6,18H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQWCMRZORCRQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)C(=O)NCC3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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